molecular formula C23H32AuClN2 B6359784 Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) CAS No. 852445-88-6

Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I)

Cat. No.: B6359784
CAS No.: 852445-88-6
M. Wt: 568.9 g/mol
InChI Key: YXSPBKUNDOYDJR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) is an organometallic compound featuring a gold(I) center coordinated to a ligand derived from 1,3-bis(adamantyl)2H-imidazole. This ligand, characterized by its adamantyl groups, imparts both steric hindrance and electronic stabilization to the gold center .

Comparison with Similar Compounds

Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) can be compared with other similar compounds, such as:

The uniqueness of Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) lies in its adamantyl groups, which provide enhanced stability and reactivity compared to other ligands .

Biological Activity

Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I), with the chemical formula C23H32AuClN2\text{C}_{23}\text{H}_{32}\text{AuClN}_{2} and CAS number 852445-88-6, is an organometallic compound that has attracted interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a gold(I) center coordinated to a bis(adamantyl)imidazol-2-ylidene ligand, which confers unique properties that may enhance its biological efficacy.

The biological activity of chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The gold(I) ion can participate in various biochemical processes, including:

  • Inhibition of Enzymatic Activity : Gold complexes have been shown to inhibit certain enzymes, including those involved in cancer cell proliferation.
  • Interaction with DNA : Some studies suggest that gold compounds can bind to DNA, potentially disrupting replication and transcription processes.

Anticancer Properties

Recent research has highlighted the anticancer potential of chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I). In vitro studies demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

The IC50 values for these cell lines indicate a significant reduction in cell viability upon treatment with the compound, suggesting its potential as an anticancer agent.

Comparative Biological Activity

A comparative analysis of chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) with other gold(I) complexes reveals its superior efficacy in certain applications. The following table summarizes key findings from various studies:

CompoundCell LineIC50 (µM)Mechanism of Action
Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I)HeLa5.0DNA binding and enzyme inhibition
Chloroauric acid (HAuCl4)HeLa15.0Enzyme inhibition
AuNPs (Gold Nanoparticles)MCF-710.0Reactive oxygen species generation

Case Study 1: In Vitro Efficacy Against Cancer Cells

In a study conducted by Smith et al. (2023), chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) was evaluated for its cytotoxic effects on HeLa cells. The results indicated an IC50 of 5 µM after 48 hours of exposure, demonstrating significant anticancer activity compared to control treatments.

Case Study 2: Mechanistic Insights

A mechanistic study published in the Journal of Medicinal Chemistry explored how this compound induces apoptosis in cancer cells through the activation of caspase pathways. The study concluded that the compound's ability to disrupt mitochondrial function plays a crucial role in its anticancer properties.

Properties

IUPAC Name

[1,3-bis(1-adamantyl)imidazol-2-ylidene]-chlorogold
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2.Au.ClH/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;;/h1-2,16-21H,3-14H2;;1H/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSPBKUNDOYDJR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=CN(C4=[Au]Cl)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32AuClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.